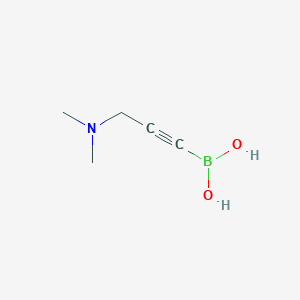
(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid is a boronic acid derivative characterized by the presence of a dimethylamino group attached to a prop-1-yn-1-yl chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid typically involves the reaction of a suitable alkyne precursor with a boronic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where an alkyne is coupled with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Alkenes or alkanes.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3-(Dimethylamino)prop-1-yn-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is exploited in applications such as enzyme inhibition and molecular recognition .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Pinacol boronic ester
- Allylboronic acid
Comparison: (3-(Dimethylamino)prop-1-yn-1-yl)boronic acid is unique due to the presence of the dimethylamino group and the alkyne functionality, which confer distinct reactivity and selectivity compared to other boronic acids. For example, phenylboronic acid lacks the alkyne and dimethylamino groups, making it less versatile in certain synthetic applications .
Propiedades
Número CAS |
763120-64-5 |
|---|---|
Fórmula molecular |
C5H10BNO2 |
Peso molecular |
126.95 g/mol |
Nombre IUPAC |
3-(dimethylamino)prop-1-ynylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c1-7(2)5-3-4-6(8)9/h8-9H,5H2,1-2H3 |
Clave InChI |
BBMZVOFMOVWMFI-UHFFFAOYSA-N |
SMILES canónico |
B(C#CCN(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)









![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)

